tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of tert-butyl N-(2-bromoacetyl)carbamate. This can be achieved by reacting tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine .
Next, the intermediate product is reacted with cyclopentylamine to introduce the cyclopentylamino group. This step usually requires a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation and reduction can produce alcohols, ketones, or amines .
Scientific Research Applications
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The cyclopentylamino group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the cyclopentylamino group.
tert-butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of the bromoacetyl group.
N-Boc-2-aminoacetaldehyde: A related compound with an aminoacetaldehyde group.
Uniqueness
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyclopentylamino group distinguishes it from other similar compounds and may contribute to its unique properties and applications .
Properties
Molecular Formula |
C14H25BrN2O3 |
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Molecular Weight |
349.26 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate |
InChI |
InChI=1S/C14H25BrN2O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-15)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,16,19) |
InChI Key |
MNHDSDJWNYPZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C1CCCC1)C(=O)CBr |
Origin of Product |
United States |
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